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Compound of Interest

Compound Name: 1-Iodo-3-nitrobenzene

Cat. No.: B031131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1-iodo-
3-nitrobenzene and its ortho and meta isomers: 1-iodo-2-nitrobenzene and 1-iodo-4-

nitrobenzene. Understanding the distinct spectroscopic signatures of these isomers is crucial

for their unambiguous identification, characterization, and application in various fields, including

pharmaceutical development and materials science. This document presents key experimental

data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy in easily comparable formats. Detailed experimental

protocols are also provided to aid in the replication and validation of these findings.

Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 1-iodo-2-nitrobenzene, 1-iodo-
3-nitrobenzene, and 1-iodo-4-nitrobenzene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ, ppm) and Coupling
Constants (J, Hz)

1-Iodo-2-nitrobenzene

8.04 (dd, J=7.8, 1.5 Hz, 1H), 7.85 (dd, J=8.1,

1.5 Hz, 1H), 7.49 (td, J=7.8, 1.5 Hz, 1H), 7.28

(td, J=8.1, 1.5 Hz, 1H)

1-Iodo-3-nitrobenzene

8.32 (t, J=1.9 Hz, 1H), 8.20 (ddd, J=8.2, 2.3, 1.0

Hz, 1H), 7.81 (ddd, J=7.8, 1.7, 1.0 Hz, 1H), 7.30

(t, J=8.0 Hz, 1H)

1-Iodo-4-nitrobenzene 8.01 (d, J=8.8 Hz, 2H), 7.93 (d, J=8.8 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ, ppm)

1-Iodo-2-nitrobenzene 151.5, 141.3, 133.4, 129.0, 125.6, 92.9

1-Iodo-3-nitrobenzene 148.3, 144.9, 131.2, 129.9, 123.5, 94.2

1-Iodo-4-nitrobenzene 149.8, 139.0 (2C), 125.5 (2C), 98.7

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound
ν(C-NO₂)
asymmetric

ν(C-NO₂)
symmetric

ν(C-I)
Aromatic C-H
stretch

1-Iodo-2-

nitrobenzene
~1525 ~1345 ~650 ~3100-3000

1-Iodo-3-

nitrobenzene
~1530 ~1350 ~660 ~3100-3000

1-Iodo-4-

nitrobenzene
~1515 ~1340 ~680 ~3100-3000

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

1-Iodo-2-nitrobenzene 249
203 ([M-NO₂]⁺), 127 (I⁺), 76

(C₆H₄⁺)

1-Iodo-3-nitrobenzene 249
203 ([M-NO₂]⁺), 127 (I⁺), 76

(C₆H₄⁺)[1]

1-Iodo-4-nitrobenzene 249
203 ([M-NO₂]⁺), 127 (I⁺), 76

(C₆H₄⁺)

Table 5: UV-Vis Spectroscopic Data (in Methanol)

Compound λmax (nm)

1-Iodo-2-nitrobenzene ~250, ~310 (shoulder)

1-Iodo-3-nitrobenzene ~255, ~330 (shoulder)

1-Iodo-4-nitrobenzene ~265

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz

spectrometer.

Sample Preparation: Approximately 5-10 mg of the iodo-nitrobenzene isomer is dissolved in

about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (0 ppm).

Data Acquisition:

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of

1-2 seconds, and a pulse angle of 45-90 degrees.
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¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of

scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectra.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.

About 100-200 mg of dry potassium bromide (KBr) powder is added and mixed thoroughly

with the sample.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (approximately 10 µg/mL) is prepared in

a volatile organic solvent such as dichloromethane or hexane.[2]

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is commonly used.

Injector: Splitless injection at a temperature of 250-280°C.
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Oven Temperature Program: An initial temperature of 50-70°C held for 1-2 minutes,

followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: A scan range of m/z 40-400 is typically used.

Ion Source Temperature: 230-250°C.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the iodo-nitrobenzene isomer is prepared in a UV-

transparent solvent, such as methanol or ethanol, to an appropriate concentration that gives

an absorbance reading between 0.1 and 1.0.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm using

the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is

determined.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-iodo-
3-nitrobenzene derivatives.
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Caption: Workflow for the spectroscopic analysis of 1-iodo-3-nitrobenzene derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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